2-Butoxy-N-(3,5-dichlorobenzyl)aniline
Overview
Description
2-Butoxy-N-(3,5-dichlorobenzyl)aniline is a chemical compound with the molecular formula C17H19Cl2NO. It is a derivative of aniline, featuring a butoxy group and a 3,5-dichlorobenzyl group attached to the nitrogen atom of the aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butoxy-N-(3,5-dichlorobenzyl)aniline typically involves the following steps:
Benzyl Chloride Formation: The starting material, 3,5-dichlorobenzyl chloride, is prepared by chlorinating 3,5-dichlorobenzyl alcohol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3).
Aniline Derivative Formation: Aniline is reacted with butyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form 2-butoxyaniline.
Coupling Reaction: The 2-butoxyaniline is then coupled with 3,5-dichlorobenzyl chloride using a coupling agent like 1,1'-carbonyldiimidazole (CDI) or a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 2-Butoxy-N-(3,5-dichlorobenzyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso, nitro, and azo derivatives.
Reduction: Reduction reactions can lead to the formation of amines and amides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and aniline moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and nitric acid (HNO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitutions may involve strong bases like sodium hydride (NaH).
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitro compounds, and azo compounds.
Reduction Products: Primary, secondary, and tertiary amines, as well as amides.
Substitution Products: Various substituted benzyl and aniline derivatives.
Scientific Research Applications
2-Butoxy-N-(3,5-dichlorobenzyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
2-Butoxy-N-(3,5-dichlorobenzyl)aniline is similar to other aniline derivatives, such as 2-methoxy-N-(3,5-dichlorobenzyl)aniline and 2-ethoxy-N-(3,5-dichlorobenzyl)aniline. its unique structure, particularly the butoxy group, gives it distinct chemical and biological properties. These differences can influence its reactivity, solubility, and biological activity.
Comparison with Similar Compounds
2-Methoxy-N-(3,5-dichlorobenzyl)aniline
2-Ethoxy-N-(3,5-dichlorobenzyl)aniline
2-Propoxy-N-(3,5-dichlorobenzyl)aniline
Properties
IUPAC Name |
2-butoxy-N-[(3,5-dichlorophenyl)methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO/c1-2-3-8-21-17-7-5-4-6-16(17)20-12-13-9-14(18)11-15(19)10-13/h4-7,9-11,20H,2-3,8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBPHVQGJGABLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NCC2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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